(Z)-4-Oxo-7-decenal

Description

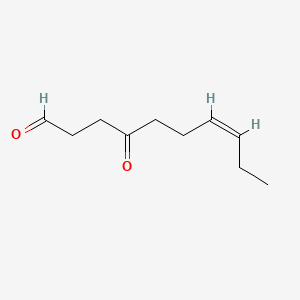

Structure

2D Structure

3D Structure

Properties

CAS No. |

41031-87-2 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

(Z)-4-oxodec-7-enal |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-7-10(12)8-6-9-11/h3-4,9H,2,5-8H2,1H3/b4-3- |

InChI Key |

PYCXUYULQFTHOD-ARJAWSKDSA-N |

Isomeric SMILES |

CC/C=C\CCC(=O)CCC=O |

Canonical SMILES |

CCC=CCCC(=O)CCC=O |

Origin of Product |

United States |

Biogenesis and Metabolic Fate of Z 4 Oxo 7 Decenal in Biological Systems

Natural Occurrence and Biosynthetic Precursors

While (Z)-4-Oxo-7-decenal itself is not typically reported as a natural constituent of foods or organisms in its native state, its structural precursors, such as (Z)-4-decenal and (Z)-7-decenal, are recognized flavor and aroma compounds. thegoodscentscompany.comnih.govthegoodscentscompany.com The presence of these related alkenals in various natural sources suggests a pool of potential substrates for oxidation.

The fundamental biosynthetic precursors of this compound are polyunsaturated fatty acids (PUFAs), which are essential components of cellular membranes. nih.gov The oxidation of these lipids, particularly those with multiple double bonds, initiates a cascade of reactions that generates a diverse array of reactive aldehydes, including 4-oxo-alkenals. longdom.orgsemanticscholar.org Key PUFAs that can serve as precursors include linoleic acid, arachidonic acid, and other very-long-chain polyunsaturated fatty acids (VLCPUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govnih.govnih.gov The specific structure of the resulting aldehyde is determined by the parent fatty acid and the position of the initial oxidative attack.

| Compound | Natural Source |

|---|---|

| (Z)-4-Decenal | Calamus, Caraway Seed, Chicken, Clam, Coriander Leaf |

| (Z)-7-Decenal | Reported as a flavor and fragrance component |

Lipid Peroxidation-Driven Formation Pathways

Lipid peroxidation is a primary non-enzymatic mechanism for the formation of this compound. This process involves a free-radical chain reaction that degrades PUFAs.

Derivation from Polyunsaturated Fatty Acid Hydroperoxides

The initial step in lipid peroxidation is the formation of lipid hydroperoxides (LOOHs) from PUFAs. These primary oxidation products are relatively unstable and undergo further degradation to yield a variety of secondary products, including highly reactive aldehydes. longdom.org The formation of 4-oxo-2-alkenals is generally understood to proceed through the oxidative degradation of corresponding 4-hydroperoxy-2-alkenals. nih.govresearchgate.net These hydroperoxy intermediates are themselves formed via the homolytic degradation of PUFA hydroperoxides. nih.gov This pathway involves complex cleavage and rearrangement reactions of the fatty acid carbon chain.

| Fatty Acid | Notation | Class | Relevance |

|---|---|---|---|

| Linoleic Acid | C18:2 (n-6) | Omega-6 | Major precursor for C9 aldehydes (e.g., 4-HNE) |

| Arachidonic Acid (AA) | C20:4 (n-6) | Omega-6 | Precursor for eicosanoids and various aldehydes |

| Eicosapentaenoic Acid (EPA) | C20:5 (n-3) | Omega-3 | Precursor for C5 and other aldehydes |

| Docosahexaenoic Acid (DHA) | C22:6 (n-3) | Omega-3 | Precursor for C6 aldehydes (e.g., 4-HHE) |

Metal-Catalyzed Autoxidation of Alkenal Substrates

Recent research has identified an alternative pathway for the formation of 4-oxo-2-alkenals involving the direct oxidation of 2-alkenal precursors. researchgate.net Transition metals, such as iron and copper, can catalyze the autoxidation of 2-alkenals, leading to the formation of the corresponding 4-oxo-2-alkenals. researchgate.nettandfonline.com Studies have demonstrated that transition metals enhance the oxidation at the C4-position of 2-octenal, yielding 4-oxo-2-octenal. nih.govtandfonline.com This process is significant as it represents a potential mechanism for metal-catalyzed genotoxicity and highlights that the pool of precursors for 4-oxo-alkenals is not limited to PUFA hydroperoxides but also includes other unsaturated aldehydes. tandfonline.comnih.gov It is plausible that a related decenal or decadienal could undergo similar metal-catalyzed oxidation to form this compound.

Oxidative Ring Opening Mechanisms of Furan (B31954) Derivatives

The oxidative cleavage of furan rings is a valuable transformation in organic synthesis that can yield 1,4-dicarbonyl compounds, including 4-oxoalkenals and 4-oxoalkenoic acids. organicreactions.orgresearchgate.net Specific protocols, for instance, using reagents like N-Bromosuccinimide (NBS) followed by sodium chlorite (NaClO₂), can convert 2-substituted furans into 4-oxo-2-alkenoic acids. acs.org While primarily explored in synthetic chemistry, the existence of furan fatty acids in nature suggests that in vivo oxidative processes could potentially cleave these rings to form linear oxo-alkenal structures. For example, the oxidation of furan on silver surfaces has been shown to produce maleic anhydride via ring-cleaved intermediates, demonstrating the principle of furan ring opening to form oxidized four-carbon backbones. osti.gov

Enzymatic Biosynthesis Pathways

While lipid peroxidation represents a non-enzymatic route, specific enzymes play a crucial role in initiating and directing the oxidation of PUFAs, leading to the formation of hydroperoxide precursors necessary for aldehyde generation.

Role of Lipoxygenases (LOX) in Related Compound Formation

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the regio- and stereoselective insertion of molecular oxygen into PUFAs that contain a (1Z, 4Z)-pentadiene system. mdpi.comnih.gov This enzymatic action is the first committed step in the biosynthesis of a wide range of biologically active lipids known as oxylipins, including leukotrienes and lipoxins in mammals and jasmonates in plants. nih.gov

The primary products of the LOX reaction are specific fatty acid hydroperoxides. nih.gov For example, depending on the specific LOX isoform, linoleic acid can be converted to either 9-hydroperoxyoctadecadienoic acid (9-HPODE) or 13-hydroperoxyoctadecadienoic acid (13-HPODE). nih.gov These hydroperoxides are substrates for subsequent enzymes, such as hydroperoxide lyase (HPL), which cleaves the carbon chain to produce short-chain aldehydes and ω-oxo-acids. mdpi.com The enzymatic production of 4-hydroxy-2-nonenal (4-HNE) from n-6 PUFAs by 15-lipoxygenase is a well-documented example of this pathway in mammals. nih.gov Therefore, LOX enzymes are critical in generating the specific hydroperoxide intermediates that are subsequently degraded, either enzymatically or non-enzymatically, to form various aldehydes, including compounds structurally related to this compound.

Table of Compounds

| Common Name | IUPAC Name |

|---|---|

| This compound | (Z)-4-oxodec-7-enal |

| (Z)-4-decenal | (Z)-dec-4-enal |

| (Z)-7-decenal | (Z)-dec-7-enal |

| Linoleic Acid | (9Z,12Z)-Octadeca-9,12-dienoic acid |

| Arachidonic Acid | (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid |

| Eicosapentaenoic Acid (EPA) | (5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoic acid |

| Docosahexaenoic Acid (DHA) | (4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoic acid |

| 4-oxo-2-octenal | (E)-4-oxooct-2-enal |

| 4-hydroxy-2-nonenal (4-HNE) | (E)-4-hydroxynon-2-enal |

| Maleic anhydride | Furan-2,5-dione |

| 9-HPODE | (9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoic acid |

| 13-HPODE | (9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoic acid |

Despite a comprehensive search for scientific literature, specific information regarding the biogenesis, metabolic fate, and biotransformation of this compound is not available. Research and published data pertaining to the explicit metabolic pathways, including its interaction with aldehyde dehydrogenase and the formation of macromolecular adducts, could not be located.

The provided outline requires a detailed analysis of the metabolic processes involving this compound. This includes its biosynthesis in biological systems, the specific role of aldehyde dehydrogenase in its metabolism, and the subsequent formation of metabolic intermediates and adducts with endogenous macromolecules. Without specific studies on this particular compound, any attempt to generate the requested article would rely on speculation and extrapolation from related, but distinct, chemical entities. Such an approach would not meet the required standards of scientific accuracy and specificity.

Therefore, it is not possible to provide an article that focuses solely on the chemical compound "this compound" as per the detailed outline and strict content inclusions requested. Further scientific investigation into the biological activities of this compound is required before a comprehensive and accurate article on its metabolic fate can be written.

Ecological and Biological Roles of Z 4 Oxo 7 Decenal

Semio-Chemical Functions in Interspecies and Intraspecies Communication

As a semiochemical, (Z)-4-Oxo-7-decenal is a volatile organic compound (VOC) that transmits information between organisms. It is a key component in the chemical language of numerous insect species, where it can function as a pheromone (communicating within a species) or an allomone (benefiting the emitter by affecting a receiver of a different species).

This compound has been identified as a critical pheromonal component in several insect species, primarily within the order Hemiptera (true bugs) and Coleoptera (beetles). It is rarely the sole active compound; instead, it typically functions as part of a complex, multi-component blend where its presence and ratio to other compounds are crucial for eliciting a specific behavioral response. Gas chromatography-mass spectrometry (GC-MS) analysis of volatile emissions from scent glands, such as the metathoracic scent glands and dorsal abdominal glands in Hemiptera, has consistently confirmed its presence.

One of the most well-documented roles of this compound is as a component of aggregation pheromones. These pheromones attract both sexes as well as immature stages (nymphs), leading to the formation of dense populations for purposes such as overwintering, feeding, or defense.

In the Brown Marmorated Stink Bug (Halyomorpha halys) : This compound is a major component of the male-produced aggregation pheromone. It works synergistically with other compounds to attract adults (male and female) and nymphs, facilitating the formation of large overwintering aggregations in human-made structures and natural shelters.

In the Two-Spotted Stink Bug (Bathycoelia distincta) : this compound is a key component of the male-produced pheromone that induces aggregation of both sexes, serving a dual role in mate-finding and resource congregation.

Table 1: Examples of this compound in Aggregation Pheromones

| Insect Species | Order | Role of this compound | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Halyomorpha halys (Brown Marmorated Stink Bug) | Hemiptera | Major Component | Attracts adults and nymphs to overwintering sites | |

| Bathycoelia distincta (Two-Spotted Stink Bug) | Hemiptera | Key Component | Induces aggregation of males and females |

Beyond general aggregation, this compound plays a specific role in sexual communication. In many species, it is produced by males to attract receptive females over a distance, acting as a long-range sex pheromone.

In the Yellow-Spotted Stink Bug (Erthesina fullo) : Research has identified this compound as the major, and most active, component of the male-produced sex pheromone. Field and laboratory bioassays confirmed its high attractiveness to females, demonstrating its crucial role in mate location for this species.

In Bathycoelia distincta : While inducing aggregation, the pheromone blend containing this compound also functions explicitly to attract females for mating, highlighting the often-overlapping functions of insect pheromones. The response of females to this compound is significantly stronger than that of males.

This compound exhibits a classic example of functional duality in chemical ecology. The same compound that acts as an attractant at low concentrations can function as a defensive allomone or an alarm pheromone at higher concentrations. When disturbed or threatened, many stink bugs release a potent blend of volatiles from their metathoracic scent glands. This compound is a common constituent of these defensive secretions.

Defensive Allomone : The pungent odor of these secretions, partly attributable to this compound, is repellent to potential predators such as birds and other insects.

Table 2: Defensive and Alarm Functions of this compound

| Insect Species | Order | Gland Source | Pheromonal Function | Reference(s) |

|---|---|---|---|---|

| Nezara viridula (Southern Green Stink Bug) | Hemiptera | Metathoracic Scent Gland | Defense, Alarm | |

| Halyomorpha halys | Hemiptera | Metathoracic Scent Gland | Defense, Alarm | |

| Piezodorus hybneri | Hemiptera | Dorsal Abdominal Gland (Nymphs) | Defense, Alarm |

The biological activity of this compound has been rigorously confirmed through neuroethological studies that link its chemical structure to a physiological and behavioral response in the target insect.

Electrophysiological Assays : Techniques such as Electroantennography (EAG) and Single-Sensillum Recording (SSR) measure the electrical response of olfactory receptor neurons on the insect's antenna. Studies on Halyomorpha halys and Erthesina fullo have shown that their antennae produce strong and consistent electrical signals when exposed to puffs of this compound. This demonstrates that specialized receptors exist on the antennae capable of detecting this specific molecule.

Behavioral Assays : The perceptual detection measured by EAG is validated by behavioral assays. In Y-tube olfactometer experiments, insects are given a choice between an air stream containing this compound and a clean air control. Species like E. fullo and H. halys consistently show a significant preference for the arm containing the compound, confirming its role as a behavioral attractant.

Identification as Pheromonal Components in Arthropods

Antimicrobial Properties: Mechanisms and Spectrum of Activity

Beyond its role as an information-carrying semiochemical, this compound also possesses direct biocidal properties. This function is linked to its presence in the defensive secretions of certain insects, such as the seed bug Lygaeus equestris. It is hypothesized that these secretions not only deter predators but also protect the insect from pathogenic microorganisms in its environment.

Mechanism of Action : this compound is an oxo-alkenal. While the (Z)-isomer itself is reactive, it can readily isomerize to the (E)-isomer, (E)-4-Oxo-7-decenal. This form is an α,β-unsaturated aldehyde, a class of compounds known as Michael acceptors. These molecules are highly electrophilic and can react covalently with nucleophilic functional groups in biological macromolecules. The primary proposed mechanism is the irreversible binding to sulfhydryl groups of Cysteine residues and amino groups of Lysine (B10760008) residues in microbial proteins and enzymes. This covalent modification leads to enzyme inactivation, disruption of cellular metabolism, and ultimately, cell death.

Spectrum of Activity : The antimicrobial efficacy of this compound has been tested against a range of microorganisms. Research has shown that it exhibits broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has demonstrated inhibitory effects against the Gram-positive bacterium Bacillus subtilis, the Gram-negative bacterium Escherichia coli, and the yeast Saccharomyces cerevisiae.

Table 3: Antimicrobial Spectrum of this compound

| Target Microorganism | Type | Observed Effect | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|

| Bacillus subtilis | Gram-positive Bacterium | Growth Inhibition | Covalent modification of proteins (Michael addition) | |

| Escherichia coli | Gram-negative Bacterium | Growth Inhibition | Covalent modification of proteins (Michael addition) | |

| Saccharomyces cerevisiae | Fungus (Yeast) | Growth Inhibition | Covalent modification of proteins (Michael addition) |

Interactions with Biological Macromolecules (Excluding Clinical Human Data)

This compound belongs to the class of α,β-unsaturated aldehydes, which are well-documented for their high reactivity as electrophiles. This reactivity drives their interactions with crucial biological macromolecules, leading to the formation of covalent adducts and subsequent alterations in cellular pathways.

DNA Adduct Formation and Related Biochemical Pathways

This compound and related 4-oxo-alkenals are recognized as genotoxic agents that arise from the peroxidation of polyunsaturated fatty acids. researchgate.netacs.org These aldehydes are potent bifunctional electrophiles capable of reacting with DNA bases to form covalent adducts. mit.edunih.gov The presence of both an aldehyde and a ketone group, along with a double bond, makes them particularly reactive. ontosight.ai

The primary pathway for the generation of these reactive aldehydes is lipid peroxidation, a process involving the oxidative degradation of lipids. jst.go.jp This can be initiated by reactive oxygen species. An alternative pathway involves the metal-catalyzed oxidation of less reactive 2-alkenals, which converts them into the more potent 4-oxo-2-alkenals. researchgate.netnih.gov

Once formed, these aldehydes can react with the nucleophilic centers in DNA bases, primarily deoxyguanosine (dG), but also deoxyadenosine (B7792050) (dA) and deoxycytidine (dC), to form bulky exocyclic adducts. jst.go.jpjci.org A prominent type of adduct formed is the etheno adduct, which is known to be mutagenic. researchgate.netnih.gov For instance, studies on 4-oxo-2-octenal (OOE), a structurally similar compound, have identified the formation of a specific heptanone-etheno-2′-deoxyguanosine (HϵdGuo) adduct. researchgate.netnih.gov Research involving the administration of 4-oxo-2-hexenal (4-OHE) to mice demonstrated the formation of DNA adducts with dG, dA, dC, and 5-methyl-dC in digestive tract tissues. niph.go.jp The formation of these adducts highlights a significant mechanism of endogenous DNA damage that can contribute to mutagenesis. nih.govjci.org

| Reactant Aldehyde | DNA Base | Adduct Type/Name | Reference |

|---|---|---|---|

| 4-Oxo-2-alkenals | Deoxyguanosine (dG) | Etheno-type adducts | jst.go.jp |

| 4-Oxo-2-octenal (OOE) | Deoxyguanosine (dG) | 7-(2-oxo-hexyl)-etheno-dG (HϵdGuo) | researchgate.netnih.gov |

| 4-Oxo-2-hexenal (4-OHE) | Deoxycytidine (dC) | 4-OHE-dC adduct | niph.go.jp |

| 4-Oxo-2-hexenal (4-OHE) | Deoxyadenosine (dA) | 4-OHE-dA adduct | niph.go.jp |

| 4,5-Epoxy-2(E)-decenal (4,5-EDE) | Deoxyadenosine (dA) | 1,N6-etheno-2′-deoxyadenosine | jci.orgnih.gov |

| 4,5-Epoxy-2(E)-decenal (4,5-EDE) | Deoxyguanosine (dG) | 1,N2-etheno-2′-deoxyguanosine | jci.orgnih.gov |

Protein Adduct Formation and Functional Implications

Similar to their interaction with DNA, this compound and its chemical relatives readily form adducts with proteins. These α,β-unsaturated aldehydes are potent electrophiles that covalently modify proteins, primarily by reacting with nucleophilic amino acid side chains. mit.eduresearchgate.net This modification can lead to significant changes in protein structure and function, including enzyme inactivation. researchgate.net

The principal mechanism of adduction is Michael addition, a reaction between the α,β-unsaturated carbonyl group of the aldehyde and the side chains of specific amino acids. mit.edujci.orgnih.gov The primary amino acid targets are Cysteine (Cys), Histidine (His), and Lysine (Lys). researchgate.netnih.gov Studies on 4-oxo-2-nonenal (B12555) (4-ONE) have shown that it also reacts with Arginine (Arg). researchgate.net The reactivity of amino acid nucleophiles with 4-ONE follows the order: Cys > His > Lys > Arg. researchgate.net A secondary reaction pathway involves the formation of a Schiff base between the aldehyde group and the primary amino group of lysine residues. nih.govwikipedia.org

The functional consequences of this protein adduction are significant. The covalent modification can disrupt the protein's native conformation, leading to loss of function. For example, in vitro studies have shown that modification by 4-HNE and 4-ONE leads to the inhibition of the essential 90-kDa heat shock protein (Hsp90), a molecular chaperone. acs.org Similarly, protein disulfide isomerase, a crucial folding catalyst, is inhibited upon modification by lipid peroxidation products. acs.org Furthermore, research has uncovered a novel modification mediated by 4-ONE, which causes the oxidative decarboxylation of N-terminal aspartic acid residues in peptides like angiotensin II. acs.org This reaction forms a pyruvamide (B1210208) moiety and represents another way these aldehydes can modulate the biological activity of proteins and peptides. acs.org

| Reactant Aldehyde | Target Amino Acid(s) | Primary Reaction Type | Functional Implication | Reference |

|---|---|---|---|---|

| 4-Oxo-2-nonenal (4-ONE) | Cys, His, Lys, Arg | Michael Addition | Inactivation of enzymes, alteration of protein function | researchgate.net |

| 4-Hydroxy-2-nonenal (4-HNE) | Cys, His, Lys | Michael Addition | Inhibition of protein function (e.g., Hsp90) | researchgate.netacs.org |

| 4-Hydroxy-2-nonenal (4-HNE) | Lys | Schiff Base Formation | Alteration of protein structure | nih.govwikipedia.org |

| 4-Oxo-2-nonenal (4-ONE) | N-terminal Aspartic Acid | Schiff base formation followed by decarboxylation | Modulation of peptide biological function | acs.org |

Advanced Analytical Techniques for Characterization and Detection of Z 4 Oxo 7 Decenal and Its Metabolites

Mass Spectrometry-Based Profiling

Mass spectrometry (MS) is a cornerstone technique for the analysis of oxylipins like (Z)-4-Oxo-7-decenal due to its exceptional sensitivity and selectivity. nih.gov Coupled with chromatographic separation methods, MS allows for the differentiation of this specific aldehyde from a multitude of other lipid-derived products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly efficient, selective, and sensitive method for identifying and analyzing specific fatty acid peroxidation products in complex biological matrices such as human plasma. sfrbm.orgresearchgate.net This technique is particularly well-suited for the analysis of less volatile or thermally unstable oxylipins that are not amenable to gas chromatography. creative-proteomics.com The use of electrospray ionization (ESI) is common, and for targeted analysis, the triple-quadrupole mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode. nih.gov This approach provides the most sensitive detection for known compounds by monitoring specific precursor-to-product ion transitions, which enhances selectivity and minimizes matrix interference. researchgate.netnih.govchromatographyonline.com

To improve sensitivity and stability, derivatization of the carbonyl group in this compound is a common strategy. Reagents can be used to tag the aldehyde, enhancing its ionization efficiency and producing a predictable fragmentation pattern for MS/MS analysis. mdpi.com For accurate quantification in complex samples like serum or tissue extracts, stable isotope dilution is the gold standard, where a known amount of an isotopically labeled version of this compound is added to the sample as an internal standard. sfrbm.orgresearchgate.net This corrects for variations in sample extraction, handling, and matrix effects during analysis. sfrbm.orgresearchgate.net The development of microflow and capillary LC systems further enhances sensitivity, allowing for the quantification of analytes in the low microgram-per-liter range from small sample volumes. lcms.cz

Table 1: Key Features of LC-MS/MS for this compound Analysis

| Parameter | Description | Relevance/Advantage | Reference |

|---|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and selectivity for complex samples. | sfrbm.orgnih.gov |

| Ionization | Electrospray Ionization (ESI) | Suitable for polar and thermally labile molecules like oxylipins. | sfrbm.org |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity for targeted quantification. | researchgate.netnih.gov |

| Quantification | Stable Isotope Dilution | Corrects for matrix effects and procedural losses, ensuring high accuracy. | researchgate.net |

| Sample Prep | Derivatization, Solid-Phase Extraction (SPE) | Improves stability, enhances ionization efficiency, and cleans up the sample matrix. | mdpi.comspectroscopyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a common and powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. ontosight.ai It has been widely applied to the analysis of aldehydes and other secondary lipid oxidation products in various food and biological samples. nih.govspectroscopyonline.com To enhance the volatility and thermal stability of oxylipins, derivatization steps are often required before GC-MS analysis. nih.govspectroscopyonline.com

For trace-level detection of volatile aldehydes, headspace (HS) sampling techniques, particularly solid-phase microextraction (SPME), are frequently employed. mdpi.com HS-SPME allows for the extraction and concentration of volatile analytes from the sample matrix without the use of solvents, offering a sensitive and environmentally friendly approach. sfrbm.orgmdpi.com The trapped compounds are then thermally desorbed into the GC inlet for separation and subsequent detection by the mass spectrometer. frontiersin.org The resulting mass spectrum, which provides a molecular fingerprint based on the mass-to-charge ratio of fragment ions, can be compared against spectral libraries for compound identification. nih.govscione.com

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS), often coupled with tandem MS (MS/MS), is indispensable for the definitive structural elucidation of unknown compounds and for differentiating between isomers. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This capability is critical for confirming the identity of this compound and its metabolites.

Tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of a selected precursor ion. The resulting product ion spectrum is characteristic of the molecule's structure. For α,β-unsaturated 4-oxo-alkenals, specific fragmentation pathways can be identified. For instance, after derivatization with an agent like 4-bromobenzylhydroxylamine (BBHA), 4-oxo-alkenals show characteristic fragment ions. These include a base peak corresponding to the bromobenzyl moiety and ions resulting from cleavages related to the carbonyl group and the carbon chain, which helps to pinpoint the location of functional groups. mdpi.com This detailed fragmentation analysis is crucial for distinguishing this compound from its isomers, such as those with different double bond positions or configurations (e.g., (E)-4-Oxo-2-decenal).

Table 2: Representative MS/MS Fragmentation Data for Derivatized 4-Oxo-Alkenals

| Compound Type | Derivatizing Agent | Precursor Ion [M+H]⁺ (example) | Characteristic Fragment Ions (m/z) | Inferred Fragmentation Pathway | Reference |

|---|---|---|---|---|---|

| 4-Oxo-2-nonenal (B12555) (ONE) | BBHA | 326.0488 | 169.9753, 221.9913, 240.0020 | Loss of CO, rearrangement, α-cleavage at CO group | mdpi.com |

| 4,5-Epoxy-2-decenal (EDE) | BBHA | 340.0645 | 254.0174, 201.9860 | Cleavage at epoxy function and N-O bond | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural characterization of organic molecules, including this compound. ontosight.ai One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively. oxinst.com The chemical shifts, signal integrations, and coupling constants in a ¹H NMR spectrum can confirm the presence of the aldehyde proton, the protons adjacent to the ketone and the double bond, and the terminal methyl group. oxinst.com The specific coupling constant between the protons on the C7=C8 double bond is critical for confirming its (Z)-configuration. ipb.pt

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms. core.ac.uk A COSY spectrum reveals proton-proton couplings, helping to trace the carbon skeleton, while an HSQC spectrum correlates directly bonded proton and carbon atoms, aiding in the unambiguous assignment of all signals in the ¹H and ¹³C spectra. core.ac.ukwur.nl

Furthermore, quantitative NMR (qNMR) has emerged as a reliable method for quantifying lipid oxidation products, including aldehydes, often without the need for specific calibration standards. researchgate.netcore.ac.uk ¹H qNMR can simultaneously measure hydroperoxides and aldehydes in a single experiment, making it a high-throughput tool for assessing the oxidative state of samples. springernature.com The use of high-field NMR instruments equipped with cryoprobes significantly enhances sensitivity, enabling the detection of analytes at low millimolar concentrations. springernature.com

Biosensor and Nanosensor Development for Environmental and Biological Monitoring

The demand for rapid, on-site, and sensitive detection of reactive aldehydes has spurred the development of novel biosensors and nanosensors. mdpi.com While specific sensors for this compound are not yet widely reported, platforms developed for general aldehyde detection or other lipid peroxidation markers are highly relevant.

Electrochemical biosensors represent a promising approach. nih.gov One design incorporates aldehyde dehydrogenase (ALDH) onto a nanopore electrode array. nih.govscdi-montpellier.fr The enzyme catalyzes the oxidation of aldehydes, producing NADH, which is then electrochemically detected. This system allows for the ultrasensitive detection of aldehydes down to parts-per-billion (ppb) levels, making it suitable for monitoring lipid degradation in pharmaceutical formulations or biological fluids. nih.govscdi-montpellier.fr

Nanosensor platforms utilize the unique properties of nanomaterials for detection. nih.govrsc.org These can be broadly categorized:

Optical Nanosensors : These sensors rely on changes in fluorescence or color. For example, Förster resonance energy transfer (FRET)-based sensors can be designed where the presence of the analyte disrupts energy transfer between a donor (e.g., quantum dot) and an acceptor, resulting in a measurable change in fluorescence. acs.orgnih.gov

Electrochemical Nanosensors : These sensors use nanomaterials like carbon nanotubes or gold nanoparticles to enhance electrical signals upon interaction with the target analyte, offering high sensitivity. mdpi.com

Surface-Enhanced Raman Scattering (SERS) Nanosensors : Metallic nanoparticles (e.g., gold or silver) can dramatically amplify the Raman signal of molecules adsorbed to their surface. nih.gov A SERS-based sensor could provide a unique spectral fingerprint for this compound, enabling highly specific detection. rsc.orgnih.gov

These emerging sensor technologies hold potential for real-time monitoring of this compound in environmental samples or for assessing oxidative stress in biological systems. nih.govmdpi.com

Quantitative Assessment of DNA and Protein Adducts

As a bifunctional electrophile, this compound can readily react with nucleophilic sites on cellular macromolecules, such as DNA and proteins, to form covalent adducts. tandfonline.com The accumulation of these adducts can lead to cellular dysfunction and has been implicated in the pathology of various diseases. tandfonline.comacs.org The quantitative analysis of these adducts is therefore essential for toxicological studies and for developing biomarkers of oxidative stress.

The reaction of α,β-unsaturated aldehydes primarily occurs via Michael addition with the nucleophilic side chains of amino acid residues, particularly cysteine (Cys), histidine (His), and lysine (B10760008) (Lys). nih.gov These reactions can lead to protein dysfunction and the formation of stable advanced lipoxidation end products (ALEs). tandfonline.com Similarly, these aldehydes can react with DNA bases, forming various adducts that can be mutagenic. nih.gov For example, related 4-oxo-alkenals are known to form substituted etheno adducts with deoxyadenosine (B7792050) and deoxycytidine. acs.org

LC-MS/MS is the premier analytical technique for the detection and quantification of these adducts. nih.gov The general workflow involves:

Isolation of the target protein or DNA from a biological sample.

Proteolysis (for proteins) or enzymatic hydrolysis (for DNA) to break down the macromolecule into peptides or individual nucleosides.

Chromatographic separation of the resulting mixture by LC.

Detection and quantification by tandem mass spectrometry, often using stable isotope-labeled internal standards for accuracy. niph.go.jp

This approach has been successfully used to quantify DNA adducts from related aldehydes like 4-oxo-2-hexenal (4-OHE) in animal and human tissues, with detection limits in the range of a few adducts per 10⁹ normal bases. niph.go.jpniph.go.jp Chemical labeling strategies, such as using biotinylated probes that react with the carbonyl group, can be employed to selectively enrich for modified proteins or peptides prior to MS analysis, facilitating their identification. nih.govacs.org

Table 3: DNA Adduct Levels of a Related Aldehyde (4-OHE) in Mouse Tissues

| Tissue | Adduct Type | Adduct Level (adducts/10⁸ bases) | Time Point | Reference |

|---|---|---|---|---|

| Stomach | dC | 43.7 ± 24.7 | 24 h | niph.go.jp |

| Stomach | dA | 30.2 ± 33.2 | 24 h | niph.go.jp |

| Large Intestine | dC | 5.5 ± 3.2 | 24 h | niph.go.jp |

| Large Intestine | dA | 2.3 ± 2.6 | 24 h | niph.go.jp |

dC and dA represent deoxycytidine and deoxyadenosine adducts, respectively. Data from mice treated orally with 4-oxo-2-hexenal (4-OHE).

Emerging Research Frontiers and Future Directions

Stereoisomeric Specificity in Biological Activity

A significant frontier in the study of 4-oxo-alkenals is the precise role of stereoisomerism. The geometric configuration of the double bond is critical for biological activity and molecular interactions. ontosight.ai For instance, while (Z)-4-Oxo-7-decenal is known as a product of the oxylipin pathway in plants, potentially involved in defense signaling, its geometric isomers, the (E)-4-oxo-2-alkenals, have distinctly different and well-documented roles in the insect kingdom. ontosight.ai

Notably, the compound (E)-4-oxo-2-decenal has been identified as an aggregation pheromone for the first-instar nymphs of the southern green stink bug, Nezara viridula. scielo.brscielo.br This stark difference in function between the (Z) and (E) isomers, one acting within plant physiology and the other as an inter-organismal chemical signal for insects, underscores the importance of the double bond's configuration. Future research must focus on comparative studies to determine if this compound possesses any pheromonal or allomonal activity in insects, or if its (E)-isomer has signaling roles in plants. Elucidating the specific receptors and binding pockets for each isomer will be key to understanding this functional divergence.

| Compound | Isomer | Documented Biological Role | Organism Type |

| 4-Oxo-7-decenal | (Z) | Oxylipin pathway product, potential defense signal ontosight.ai | Plants |

| 4-Oxo-2-decenal | (E) | Aggregation pheromone scielo.brscielo.br | Insects (Stink Bugs) |

| 4-Oxo-2-hexenal | (E) | Alarm pheromone, defensive compound benchchem.comwur.nlresearchgate.net | Insects (Bed Bugs, Stink Bugs) |

| 4-Oxo-2-octenal | (E) | Defensive compound researchgate.net | Insects (True Bugs) |

Rational Design of Analogs for Targeted Applications

The high reactivity of the aldehyde and α,β-unsaturated carbonyl system in 4-oxo-alkenals makes them potent electrophiles that can interact with biological nucleophiles like proteins and DNA. researchgate.netnih.gov This reactivity is the basis for both their signaling functions and their potential toxicity. A major future direction is the rational design of analogs of this compound to create molecules with enhanced stability, specificity, or novel functions.

Research into similar compounds provides a roadmap for this endeavor. ontosight.ai By modifying the structure, such as altering the chain length, the degree of unsaturation, or the nature of the oxygenated functional groups (e.g., reducing the ketone to a hydroxyl group), it may be possible to modulate biological activity. benchchem.com For example, analogs could be designed to:

Increase Pheromonal Potency: For pest management applications, analogs of the (E)-isomer could be synthesized to find structures with higher affinity for insect receptors, leading to more effective lures. researchgate.net

Act as Pathway Inhibitors: By creating stable analogs that can bind to but not activate a receptor or enzyme, researchers could develop tools to probe or block specific signaling pathways.

Enhance Stability: The inherent reactivity of aldehydes can limit their practical use. Designing more stable amide or ester analogs could prolong their active lifespan in various applications. benchchem.com

Further research is needed to fully understand how structural modifications to the this compound backbone affect its interaction with biological targets, paving the way for the development of new therapeutic agents or agricultural tools. ontosight.ai

Comprehensive Elucidation of Signaling Pathways Mediated by this compound

While this compound is identified as a product of the plant oxylipin pathway, the downstream signaling cascades it triggers are largely unknown. ontosight.ai Research on related lipid-derived aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE) and 4-oxo-2-nonenal (B12555) (ONE), shows they play crucial roles in cell signaling under both physiological and pathophysiological conditions, often acting as second messengers of oxidative stress. nih.govwikipedia.org

Future investigations should aim to unravel the specific pathways affected by this compound. Key research questions include:

Protein Targets: Which proteins are specifically modified by this compound? Studies on 4-ONE have shown it forms stable adducts with lysine (B10760008) and histidine residues on proteins, including histones, which can directly impact gene expression and chromatin structure. acs.orgcaymanchem.com Identifying the protein adductome of this compound is a critical step.

Gene Expression: How does exposure to this compound alter gene transcription? It is known to be produced in plants in response to wounding or pathogens, suggesting it may regulate defense-related genes. ontosight.ai

Crosstalk with Other Hormones: How does this compound signaling interact with established plant defense pathways, such as those mediated by jasmonic acid or salicylic (B10762653) acid? ontosight.ai

Answering these questions will require a combination of proteomics, transcriptomics, and genetic approaches to build a comprehensive model of its signaling network.

Applications in Pest Management Strategies and Chemical Ecology

The most immediate and promising application for 4-oxo-alkenals lies in chemical ecology and pest management, largely based on the activity of the (E)-isomers. scielo.br The identification of (E)-4-oxo-2-decenal as an aggregation pheromone in N. viridula nymphs presents a clear opportunity for developing species-specific pest control strategies. scielo.brscielo.br

Future research in this area should focus on:

Pheromone Lures: Developing and optimizing lures containing (E)-4-oxo-2-decenal and other synergistic compounds for monitoring and mass-trapping stink bug populations, which are significant agricultural pests. embrapa.br

Behavioral Studies: Conducting detailed behavioral assays to understand the full context of these chemical signals. For example, some 4-oxo-alkenals act as alarm pheromones in bed bugs and stink bugs, while others are part of a defensive secretion cocktail. benchchem.comwur.nlembrapa.br Understanding these nuances is crucial for effective application.

Kairomone Identification: Investigating how natural enemies, such as parasitoid wasps, use these compounds as kairomones to locate their stink bug hosts. researchgate.netscielo.br The compound 4-oxo-(E)-2-hexenal has been shown to elicit antennal responses in parasitoids, suggesting it could be used to attract and retain beneficial insects in agricultural fields. researchgate.netscielo.br

The synthesis of these compounds, which was once a challenge, has become more accessible, facilitating the research needed to translate these ecological discoveries into practical, environmentally safer pest management tools. scielo.brresearchgate.net

Methodological Advancements in Trace Detection and Biomarker Discovery

The detection and quantification of reactive aldehydes like this compound in complex biological and environmental samples remains a challenge due to their low concentrations and high reactivity. Current methods primarily rely on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). ontosight.ai

Future advancements are needed in several areas:

Enhanced Sensitivity: Developing novel derivatization agents and more sensitive mass spectrometry techniques to improve detection limits. mdpi.com This is crucial for studying its role in signaling, where concentrations can be very low.

Real-Time Monitoring: Creating new sensor technologies, such as cantilever-based nanosensors, for the real-time detection of volatile 4-oxo-alkenals in the field. embrapa.bracs.org This would be invaluable for monitoring pest populations via their pheromone emissions.

Biomarker Identification: Investigating this compound and its metabolites as potential biomarkers. Related 4-oxo-alkenals and their metabolic products (e.g., mercapturic acid conjugates) are being explored as non-invasive urinary biomarkers of lipid peroxidation and oxidative stress in humans and animals. tandfonline.comresearchgate.netnih.gov Establishing similar links for this compound could provide new diagnostic tools for assessing oxidative stress in various biological systems. The development of internal standards, such as deuterated versions of the analyte, is essential for accurate quantification by mass spectrometry. caymanchem.com

These methodological improvements will be fundamental to advancing our understanding across all other research frontiers for this compound.

Q & A

Q. What are the best practices for sharing spectral data or synthetic protocols for this compound while adhering to GDPR or institutional ethics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.